Sotagliflozin

Content Navigation

CAS Number

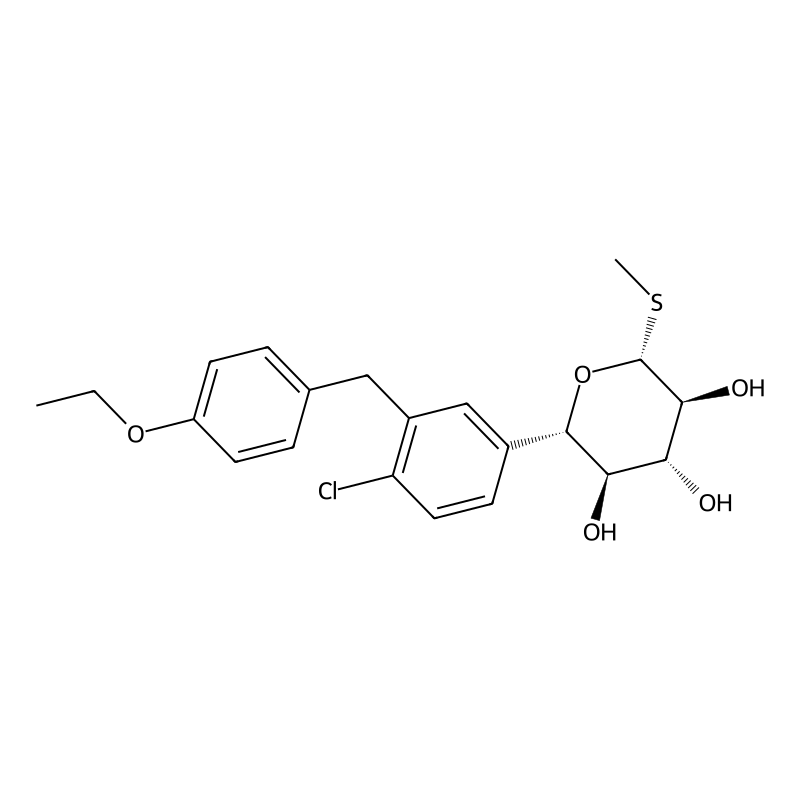

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sotagliflozin is a synthetic C-aryl glucoside and the first-in-class dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1/SGLT2). For procurement and material selection, it is characterized as a white to off-white solid with negligible aqueous solubility, necessitating specialized solid-state formulation strategies such as solid dispersions or specific excipient matrices to achieve bioavailability [1]. Unlike highly selective SGLT2 inhibitors, its structural modifications allow it to bind both transporters, making it an essential reference material for dual-pathway metabolic modeling, scale-up process development, and advanced pharmacological benchmarking [2].

References

- [1] Cefalo, C. M. A., et al. (2024). Dual SGLT1/2 inhibition with sotagliflozin: a pharmaceutical breakthrough in heart failure management and cardiometabolic risk reduction. Frontiers in Endocrinology.

- [2] Liu, Z., et al. (2020). Process Development of Sotagliflozin, a Dual Inhibitor of Sodium–Glucose Cotransporter-1/2 for the Treatment of Diabetes. Organic Process Research & Development, 24(11), 2689–2701.

Substituting Sotagliflozin with mainstream SGLT2 inhibitors like Empagliflozin or Dapagliflozin fundamentally compromises experimental models requiring gastrointestinal SGLT1 modulation [1]. While selective gliflozins effectively block renal glucose reabsorption, they lack the necessary affinity to delay intestinal glucose uptake, thereby failing to trigger the subsequent release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) [2]. Even Canagliflozin, which exhibits mild SGLT1 cross-reactivity, has a 150-fold selectivity for SGLT2, whereas Sotagliflozin maintains a tight 20-fold selectivity ratio, making it the only viable procurement choice for true dual-transporter inhibition [1].

References

- [1] Takebayashi, K. (2017). Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus. Journal of Clinical Medicine Research, 9(9), 745–753.

- [2] Cefalo, C. M. A., et al. (2019). Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives. Cardiovascular Diabetology, 18(1), 20.

In Vitro Transporter Selectivity: Sotagliflozin vs. Selective Gliflozins

Sotagliflozin was specifically engineered to inhibit both SGLT1 and SGLT2, yielding an IC50 of 36 nM for human SGLT1 and 1.8 nM for human SGLT2, which translates to a 20-fold selectivity for SGLT2 over SGLT1 [1]. In direct contrast, Empagliflozin demonstrates a 2700-fold selectivity, and Dapagliflozin shows a 1200-fold selectivity for SGLT2 [2]. This massive quantitative gap in SGLT1 affinity means that standard SGLT2 inhibitors cannot be used as substitutes in assays requiring robust intestinal SGLT1 blockade.

| Evidence Dimension | SGLT2 vs SGLT1 Selectivity Ratio |

| Target Compound Data | Sotagliflozin (20-fold selectivity; SGLT1 IC50 = 36 nM) |

| Comparator Or Baseline | Empagliflozin (2700-fold selectivity) and Dapagliflozin (1200-fold selectivity) |

| Quantified Difference | Sotagliflozin exhibits >60x to 135x stronger relative affinity for SGLT1 compared to mainstream SGLT2 inhibitors. |

| Conditions | Human SGLT1 and SGLT2 in vitro binding assays |

Buyers must procure Sotagliflozin for dual-pathway assays, as selective SGLT2 inhibitors completely fail to provide the necessary SGLT1 binding affinity.

Processability and Purity: Form I Crystallization Efficiency

During the scale-up and synthesis of Sotagliflozin, the isolation of the active pharmaceutical ingredient is highly dependent on the polymorphic form. The anhydrous 'Form I' of Sotagliflozin, crystallized from a methanol/water mixture (>70/30), acts as a methanol solvate wet cake that desolvates rapidly upon drying [1]. Compared to crude reaction mixtures or less stable intermediates, Form I provides significantly faster filtration times and superior impurity purging, consistently yielding >99.5% purity at the multi-hundred kilogram scale [1].

| Evidence Dimension | Filtration efficiency and impurity purging during scale-up |

| Target Compound Data | Form I Sotagliflozin (crystallized from >70/30 MeOH/water) |

| Comparator Or Baseline | Standard crude extraction or unoptimized polymorphic mixtures |

| Quantified Difference | Form I provides rapid filtration, consistent >99.5% purity, and rapid desolvation compared to standard crude isolation. |

| Conditions | Multi-kilogram scale-up synthesis and API isolation |

For formulation and manufacturing procurement, specifying or achieving Form I Sotagliflozin is critical to ensure reproducible dissolution, handling, and high API purity.

In Vivo Pharmacodynamic Response: GLP-1 Secretion

The dual inhibition profile of Sotagliflozin results in unique downstream pharmacodynamic effects that cannot be replicated by selective SGLT2 inhibitors. Because Sotagliflozin effectively blocks intestinal SGLT1, it delays local glucose absorption, which in turn significantly increases the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY)[1]. In contrast, highly selective SGLT2 inhibitors like Empagliflozin do not induce this GLP-1 increase because they lack the necessary SGLT1 inhibitory action in the gut [2].

| Evidence Dimension | GLP-1 and PYY Secretion Enhancement |

| Target Compound Data | Sotagliflozin (Significantly increases GLP-1 and PYY via intestinal SGLT1 inhibition) |

| Comparator Or Baseline | Empagliflozin (Fails to increase GLP-1 due to lack of SGLT1 inhibition) |

| Quantified Difference | Sotagliflozin triggers incretin release (GLP-1) whereas highly selective SGLT2 inhibitors maintain baseline GLP-1 activity. |

| Conditions | In vivo metabolic models following oral administration |

Researchers modeling incretin-related metabolic pathways must select Sotagliflozin, as standard SGLT2 inhibitors will not trigger the required GLP-1 response.

Dual-Pathway Metabolic and Incretin Modeling

Because Sotagliflozin uniquely inhibits both SGLT1 and SGLT2 (with a tight 20-fold selectivity ratio), it is the premier reference compound for in vivo models investigating the simultaneous effects of renal glycosuria and intestinal GLP-1/PYY secretion [1].

Comparative Benchmarking in Transporter Assays

Sotagliflozin serves as an essential positive control in high-throughput screening assays designed to evaluate novel dual SGLT1/2 inhibitors, providing a reliable 36 nM IC50 baseline for SGLT1 that selective gliflozins cannot offer [2].

Solid-State Formulation and Polymorph Screening

Due to its negligible aqueous solubility and specific crystallization behavior (e.g., the rapid-filtering Form I methanol solvate), Sotagliflozin is highly relevant for industrial formulation scientists developing advanced solid dispersions or specialized excipient matrices for poorly soluble APIs [3].

References

- [1] Cefalo, C. M. A., et al. (2019). Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives. Cardiovascular Diabetology, 18(1), 20.

- [2] Washburn, W. N., & Poucher, S. M. (2021). Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. Bioorganic & Medicinal Chemistry Letters.

- [3] Liu, Z., et al. (2020). Process Development of Sotagliflozin, a Dual Inhibitor of Sodium–Glucose Cotransporter-1/2 for the Treatment of Diabetes. Organic Process Research & Development, 24(11), 2689–2701.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Zynquista is indicated as an adjunct to insulin therapy to improve glycaemic control in adults with type 1 diabetes mellitus with a Body Mass Index (BMI) ⥠27 kg/m2, who have failed to achieve adequate glycaemic control despite optimal insulin therapy. ,

Treatment of type I diabetes mellitus

Treatment of type II diabetes mellitus

Pharmacology

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors

A10BK06 - Sotagliflozin

Mechanism of Action

KEGG Target based Classification of Drugs

Solute carrier family

SLC5

SLC5A1 (SGLT1) [HSA:6523] [KO:K14158]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Sotagliflozin is primarily eliminated via the renal route, with 57% of administered drug material appearing in the urine and 37% appearing in the feces.

Sotagliflozin has a mean apparent volume of distribution of 9392 L.

In healthy volunteers, the mean apparent clearance of sotagliflozin ranged from 261 to 374 L/h. The mean apparent clearance estimated in a population of mostly type 1 diabetic patients was 239 L/h.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

SOTAGLIFLOZIN

TABLET; ORAL

LEXICON PHARMACEUTICALS

05/26/2023

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Rosenstock J, Cefalu WT, Lapuerta P, Zambrowicz B, Ogbaa I, Banks P, Sands A. Greater Dose-Ranging Effects on A1C Levels Than on Glucosuria With LX4211, a Dual Inhibitor of Sodium Glucose Transporters SGLT1 and SGLT2, in Type 2 Diabetes on Metformin Monotherapy. Diabetes Care. 2014 Sep 11. pii: DC_140890. [Epub ahead of print] PubMed PMID: 25216510.

3: Powell DR, DaCosta CM, Smith M, Doree D, Harris A, Buhring L, Heydorn W, Nouraldeen A, Xiong W, Yalamanchili P, Mseeh F, Wilson A, Shadoan M, Zambrowicz B, Ding ZM. Effect of LX4211 on glucose homeostasis and body composition in preclinical models. J Pharmacol Exp Ther. 2014 Aug;350(2):232-42. doi: 10.1124/jpet.114.214304. Epub 2014 May 21. PubMed PMID: 24849925.

4: Mauricio D. [Sodium-glucose co-transporter-2 inhibitors: from the bark of apple trees and familial renal glycosuria to the treatment of type 2 diabetes mellitus]. Med Clin (Barc). 2013 Sep;141 Suppl 2:31-5. doi: 10.1016/S0025-7753(13)70061-7. Review. Spanish. PubMed PMID: 24444522.

5: Kanwal A, Banerjee SK. SGLT inhibitors: a novel target for diabetes. Pharm Pat Anal. 2013 Jan;2(1):77-91. doi: 10.4155/ppa.12.78. Review. PubMed PMID: 24236972.

6: Zambrowicz B, Ogbaa I, Frazier K, Banks P, Turnage A, Freiman J, Boehm KA, Ruff D, Powell D, Sands A. Effects of LX4211, a dual sodium-dependent glucose cotransporters 1 and 2 inhibitor, on postprandial glucose, insulin, glucagon-like peptide 1, and peptide tyrosine tyrosine in a dose-timing study in healthy subjects. Clin Ther. 2013 Aug;35(8):1162-1173.e8. doi: 10.1016/j.clinthera.2013.06.011. Epub 2013 Jul 31. PubMed PMID: 23911260.

7: Bloomgarden Z. Sodium glucose transporter 2 inhibition: a new approach to diabetes treatment. J Diabetes. 2013 Sep;5(3):225-7. doi: 10.1111/1753-0407.12065. Epub 2013 Jul 1. PubMed PMID: 23714218.

8: Lapuerta P, Rosenstock J, Zambrowicz B, Powell DR, Ogbaa I, Freiman J, Cefalu WT, Banks P, Frazier K, Kelly M, Sands A. Study design and rationale of a dose-ranging trial of LX4211, a dual inhibitor of SGLT1 and SGLT2, in type 2 diabetes inadequately controlled on metformin monotherapy. Clin Cardiol. 2013 Jul;36(7):367-71. doi: 10.1002/clc.22125. Epub 2013 Apr 29. PubMed PMID: 23630033.

9: Powell DR, Smith M, Greer J, Harris A, Zhao S, DaCosta C, Mseeh F, Shadoan MK, Sands A, Zambrowicz B, Ding ZM. LX4211 increases serum glucagon-like peptide 1 and peptide YY levels by reducing sodium/glucose cotransporter 1 (SGLT1)-mediated absorption of intestinal glucose. J Pharmacol Exp Ther. 2013 May;345(2):250-9. doi: 10.1124/jpet.113.203364. Epub 2013 Mar 13. PubMed PMID: 23487174.

10: Zambrowicz B, Ding ZM, Ogbaa I, Frazier K, Banks P, Turnage A, Freiman J, Smith M, Ruff D, Sands A, Powell D. Effects of LX4211, a dual SGLT1/SGLT2 inhibitor, plus sitagliptin on postprandial active GLP-1 and glycemic control in type 2 diabetes. Clin Ther. 2013 Mar;35(3):273-285.e7. doi: 10.1016/j.clinthera.2013.01.010. Epub 2013 Feb 21. PubMed PMID: 23433601.

11: Zambrowicz B, Freiman J, Brown PM, Frazier KS, Turnage A, Bronner J, Ruff D, Shadoan M, Banks P, Mseeh F, Rawlins DB, Goodwin NC, Mabon R, Harrison BA, Wilson A, Sands A, Powell DR. LX4211, a dual SGLT1/SGLT2 inhibitor, improved glycemic control in patients with type 2 diabetes in a randomized, placebo-controlled trial. Clin Pharmacol Ther. 2012 Aug;92(2):158-69. doi: 10.1038/clpt.2012.58. Epub 2012 Jul 4. PubMed PMID: 22739142; PubMed Central PMCID: PMC3400893.

Explore Compound Types